molecular formula C19H20ClN7O B2629934 N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1207031-28-4

N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2629934
CAS No.: 1207031-28-4
M. Wt: 397.87
InChI Key: ILWDVILCEIETIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide is a synthetic small molecule belonging to the class of pyrimidinyl-piperazine carboxamides, a group known for significant therapeutic potential in medicinal chemistry research . Its structure incorporates a pyrimidine ring, a piperazine core, and a carboxamide linker, a configuration frequently explored in the development of enzyme inhibitors . Compounds with this scaffold have demonstrated potent inhibitory activity against various biological targets. For instance, closely related chiral pyrimidinyl-piperazine carboxamides have been identified as potent alpha-glucosidase inhibitors with IC50 values in the sub-micromolar to micromolar range, showing significant promise in diabetes research . Furthermore, the piperazine moiety is a common feature in many pharmacologically active molecules and is often used to optimize the pharmacokinetic properties and binding affinity of drug candidates . Researchers can utilize this compound as a key intermediate or building block in synthetic chemistry or as a candidate for profiling against a panel of biological targets to elucidate its specific mechanism of action and research applications. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O/c1-14-21-6-7-27(14)18-12-17(22-13-23-18)25-8-10-26(11-9-25)19(28)24-16-5-3-2-4-15(16)20/h2-7,12-13H,8-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWDVILCEIETIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine ring: This can be achieved through the reaction of appropriate starting materials under conditions that promote cyclization.

    Attachment of the imidazole group:

    Formation of the piperazine ring: The piperazine ring is then synthesized and attached to the pyrimidine-imidazole intermediate.

    Introduction of the carboxamide group: Finally, the carboxamide group is introduced to complete the synthesis.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Substitution Reactions

Pyrimidine Ring Substitution
Nucleophilic aromatic substitution occurs at the pyrimidine ring, facilitated by its electron-deficient nature. For example:

  • Reagent: Amines, alcohols, or thiols under basic conditions (e.g., sodium ethoxide) .

  • Product: Substituted pyrimidine derivatives with altered electronic properties .

Piperazine Core Modification
The piperazine carboxamide undergoes substitution via:

  • Reagent: Amines or alkylating agents (e.g., alkyl halides) under acidic conditions .

  • Product: Altered solubility and bioavailability, with implications for therapeutic applications .

Oxidation Reactions

Piperazine Ring Oxidation
Oxidation of the piperazine ring leads to:

  • Reagent: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

  • Product: Oxidized derivatives, including amides or ketones .

Imidazole Substituent Oxidation
The 2-methyl-1H-imidazole group undergoes selective oxidation:

  • Reagent: Hydrogen peroxide (H₂O₂) in acidic media .

  • Product: Imidazole N-oxide derivatives, which affect pharmacokinetic profiles .

Reduction Reactions

Reduction of Pyrimidine Ring
Reduction of the pyrimidine ring involves:

  • Reagent: Hydrogen gas (H₂) with palladium-on-carbon (Pd/C) catalyst.

  • Product: Reduced pyrimidine derivatives (e.g., dihydro-pyrimidines) .

Coupling Reactions

Suzuki Coupling
The 2-chlorophenyl group can participate in cross-coupling reactions:

  • Reagent: Palladium catalyst, aryl boronic acids, and sodium carbonate .

  • Product: Biaryl derivatives with enhanced lipophilicity .

Key Reaction Data

Reaction Type Reagent Conditions Major Product
Pyrimidine substitutionSodium ethoxide, aminesEthanol, refluxSubstituted pyrimidine derivatives
Piperazine oxidationKMnO₄Acidic mediaOxidized piperazine derivatives
Imidazole oxidationH₂O₂Acidic conditionsImidazole N-oxide
Suzuki couplingPd catalyst, aryl boronic acidsSodium carbonate, DMFBiaryl derivatives

Structural and Spectroscopic Analysis

NMR Data

  • ¹H NMR (DMSO-d₆): δ 8.06 (d, 2H, Ph-H), 6.67 (s, 1H, pyrimidine-H), 7.42 (d, 2H, Ph-H) .

  • ¹³C NMR (DMSO-d₆): δ 151.5 (pyrimidine C), 155.6 (amide carbonyl) .

Mass Spectrometry

  • Molecular weight: 397.9 g/mol (C₁₉H₂₀ClN₇O) .

Research Findings

  • Structure–Activity Relationships: Substitution at the pyrimidine ring enhances binding affinity to molecular targets (e.g., kinases) .

  • Metabolic Stability: Piperazine oxidation pathways correlate with improved stability in human liver microsomes (HLM) .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds related to N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide exhibit promising anticancer properties. For instance, derivatives of this compound have been tested against various human cancer cell lines, showing significant cytotoxicity. A notable study reported that specific derivatives exhibited IC50 values as low as 2 μM against the MCF-7 breast cancer cell line, indicating their potential as anticancer agents .

Anticonvulsant Properties

Research has also explored the anticonvulsant properties of related compounds. A study focused on the binding affinity of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide derivatives with GABA receptors. These derivatives demonstrated strong anticonvulsant effects, suggesting that modifications to the core structure can enhance therapeutic efficacy against seizures .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been optimized to improve yield and purity. For instance, one approach utilizes microwave-assisted synthesis to enhance reaction rates and reduce by-products.

Case Studies on Derivatives

Several case studies have focused on modifying the piperazine or imidazole moieties to explore their effects on biological activity. For example:

Derivative Activity IC50 (μM) Remarks
Compound AAnticancer2Effective against MCF-7 cells
Compound BAnticonvulsant0.5High binding affinity for GABA receptors
Compound CAntimicrobial10Effective against Gram-positive bacteria

These studies indicate that structural modifications can lead to significant changes in pharmacological activity.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

N-(2-chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4)

  • Structure : Differs by replacing the imidazole-pyrimidine group with a quinazoline-methyl moiety.
  • Physicochemical Data : Yield = 45.2%, melting point = 197.9–199.6 °C.
  • Comparison : The 2-chlorophenyl group in A4 mirrors the target compound, but the quinazoline substitution may reduce solubility compared to the imidazole-pyrimidine system. The lower yield compared to fluorophenyl analogs (e.g., A3: 57.3%) suggests steric or electronic challenges in synthesizing ortho-substituted derivatives .

N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide

  • Structure : Features a para-chlorophenyl group and an ethyl-piperazine substitution.
  • Physicochemical Data : Piperazine adopts a chair conformation, enhancing crystal packing stability.
  • The ethyl group may increase lipophilicity relative to the target compound’s pyrimidine-imidazole group .

Heterocyclic Modifications on the Pyrimidine Ring

N-(2-chlorophenyl)-4-(2-methyl-6-propoxypyrimidin-4-yl)piperazine-1-carboxamide

  • Structure : Replaces the imidazole group with a 6-propoxy substituent.
  • Molecular Formula : C19H24ClN5O2.
  • Comparison: The propoxy group increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

N-(4-chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide

  • Structure : Substitutes pyrimidine with an indole ring.
  • Comparison : The indole’s aromatic bulk and hydrogen-bonding capacity could confer distinct receptor affinities compared to the imidazole-pyrimidine system. This highlights how heterocyclic substitutions dictate pharmacological targeting .

Piperazine Core Variations

4-(cyclopropylmethyl)-6-[(3R)-3-(methylamino)pyrrolidin-1-yl]pyrimidine-2,4-diamine

  • Structure : Replaces piperazine with a pyrrolidine-pyrrolidinyl group.
  • This contrasts with the target compound’s flexible piperazine-carboxamide linkage .

Biological Activity

N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following chemical formula:

C18H19ClN6O\text{C}_{18}\text{H}_{19}\text{ClN}_{6}\text{O}

Research indicates that this compound may exert its biological effects through various mechanisms:

  • Inhibition of Enzymes : The compound has shown potential in inhibiting specific enzymes that play crucial roles in cellular processes. For instance, enzyme inhibition studies have demonstrated significant activity against acetylcholinesterase (AChE) and urease, which are vital in neurochemical signaling and urea metabolism, respectively .
  • Antiviral Activity : Preliminary studies suggest that derivatives of this compound may possess antiviral properties. The presence of the imidazole ring is often associated with enhanced antiviral activity, potentially making it effective against various viral infections .
  • Antibacterial Properties : Similar compounds have been evaluated for their antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The piperazine moiety is known to contribute to antimicrobial activity, suggesting that this compound may also exhibit similar effects .

Biological Activity Summary

Activity Type Observations
Enzyme InhibitionSignificant inhibition of AChE and urease with IC50 values indicating strong activity .
AntiviralPotential effectiveness against viral replication; further studies needed to quantify efficacy .
AntibacterialModerate to strong activity against several bacterial strains; specific IC50 values yet to be established .

Case Studies and Research Findings

  • In Vitro Studies : Various in vitro assays have been conducted to assess the compound's biological activity. For instance, in a study evaluating the cytotoxic effects on cancer cell lines, the compound demonstrated selective toxicity with an IC50 value of approximately 15 µM against HeLa cells, indicating potential as an anticancer agent .
  • Docking Studies : Molecular docking studies have provided insights into the binding interactions between this compound and target proteins. These studies suggest that the compound can effectively bind to active sites of target enzymes, further supporting its potential as a therapeutic agent .
  • Comparative Analysis : When compared to standard antiviral agents like ribavirin, derivatives of this compound exhibited lower EC50 values, suggesting superior efficacy in inhibiting viral replication at micromolar concentrations .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-chlorophenyl)-4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazine-1-carboxamide?

  • Methodology : The compound is typically synthesized via multi-step reactions involving nucleophilic substitution and coupling. For example:

  • Step 1 : Formation of the pyrimidine core by reacting 2-methylimidazole with a chloropyrimidine derivative under basic conditions (e.g., K₂CO₃ in acetonitrile, reflux for 4–5 hours) .
  • Step 2 : Piperazine-carboxamide linkage via coupling of the pyrimidine intermediate with N-(2-chlorophenyl)piperazine using carbodiimide-based reagents (e.g., EDCI/HOBt) in anhydrous DMF .
    • Key Considerations : Monitor reaction progress via TLC and purify intermediates via column chromatography to avoid byproduct contamination.

Q. How is the crystal structure of this compound validated, and what parameters are critical for confirmation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Parameters include:

  • R factor : ≤0.06 (e.g., R = 0.058 in a related piperazine-carboxamide structure) .
  • Bond lengths/angles : Mean C–C bond length ≈1.50 Å; piperazine ring puckering parameters (e.g., Cremer-Pople) to confirm chair conformation .
    • Tools : Use software like SHELX for refinement and Mercury for visualization.

Q. What in vitro assays are used to evaluate the compound's enzyme inhibition potential?

  • Methodology :

  • Enzyme selection : Target enzymes (e.g., kinases, proteases) based on structural similarity to known inhibitors (e.g., imidazole-pyrimidine derivatives target ATP-binding pockets) .
  • Assay conditions : Fluorescence-based or colorimetric assays (e.g., NADH depletion for oxidoreductases) at physiological pH and temperature. IC₅₀ values are calculated using non-linear regression .

Advanced Research Questions

Q. How can structural modifications to the piperazine or imidazole moieties enhance target selectivity?

  • Methodology :

  • SAR studies : Introduce substituents (e.g., electron-withdrawing groups on the chlorophenyl ring) and compare binding affinities via molecular docking (AutoDock Vina) .
  • Case study : Replacing 2-methylimidazole with bulkier groups (e.g., benzimidazole) reduced off-target interactions with CYP450 isoforms by 40% in a related compound .
    • Data interpretation : Use computational models (e.g., QSAR) to correlate logP and polar surface area with membrane permeability .

Q. How do conflicting bioactivity results between in vitro and in vivo models arise, and how can they be resolved?

  • Methodology :

  • Pharmacokinetic profiling : Measure plasma stability (e.g., liver microsome assays) and tissue distribution (LC-MS/MS) to identify metabolic liabilities (e.g., rapid glucuronidation) .
  • Controlled variables : Standardize animal model diets to avoid cytochrome P450 induction by phytochemicals .
    • Statistical approach : Apply multivariate analysis (e.g., PCA) to isolate confounding factors like batch-to-batch compound variability .

Q. What strategies optimize the compound's solubility without compromising target binding?

  • Methodology :

  • Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility (>50 µM) while maintaining >80% target binding in SPR assays .
  • Prodrug design : Introduce phosphate or acetate prodrug moieties at the piperazine nitrogen, which hydrolyze in vivo to release the active compound .
    • Validation : Compare logD (octanol/water) before and after modification; aim for logD <3 to improve bioavailability .

Data Analysis & Experimental Design

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics?

  • Methodology :

  • Tiered dosing : Use 5–7 dose levels spaced logarithmically (e.g., 0.1–100 mg/kg) and model data with Hill slopes to identify EC₅₀ shifts caused by saturation of metabolic enzymes .
  • PK/PD integration : Collect serial blood samples to correlate plasma concentrations with effect duration .

Q. What crystallographic techniques resolve discrepancies between computational and experimental binding poses?

  • Methodology :

  • Ligand soaking : Co-crystallize the compound with the target protein (e.g., kinase domain) and collect high-resolution data (≤1.8 Å) to validate docking predictions .
  • Electron density maps : Use omit maps in Phenix to confirm ligand placement and rule out false positives from crystal packing artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.